N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE
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Overview
Description
N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide typically involves the reaction of 3-(2-chlorophenyl)-4-oxo-1,3-thiazolidine-2-thione with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of N1-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClN2O2S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-4-5-9-13(12)19-14(20)10-22-16(19)18-15(21)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
OTHWTCCOPJDHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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